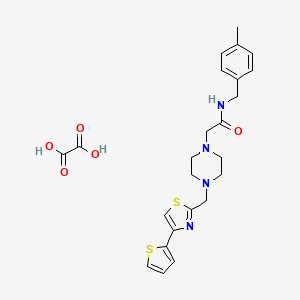

N-(4-methylbenzyl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate

Description

Properties

IUPAC Name |

N-[(4-methylphenyl)methyl]-2-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]acetamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4OS2.C2H2O4/c1-17-4-6-18(7-5-17)13-23-21(27)14-25-8-10-26(11-9-25)15-22-24-19(16-29-22)20-3-2-12-28-20;3-1(4)2(5)6/h2-7,12,16H,8-11,13-15H2,1H3,(H,23,27);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDBYTXFSOSAJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CN2CCN(CC2)CC3=NC(=CS3)C4=CC=CS4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methylbenzyl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate, identified by its CAS number 1351590-78-7, is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its synthesis, biological properties, and therapeutic potential based on diverse research findings.

The compound has the following chemical characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : 516.6 g/mol

- Structural Features : It contains a thiazole moiety linked to a piperazine group, which is known for enhancing biological activity in various compounds.

Synthesis

The synthesis of this compound involves multi-step reactions starting from commercially available precursors. The detailed synthetic pathway typically includes the formation of the thiazole ring followed by the introduction of the piperazine and subsequent acetamide functionalities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing thiazole and piperazine have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanisms of action often involve:

- Induction of apoptosis through caspase activation.

- Inhibition of DNA synthesis as evidenced by MTT assays and acridine orange/ethidium bromide staining methods .

Antimicrobial Activity

Compounds with similar structures have also been evaluated for their antimicrobial properties. The presence of thiazole and thiophene rings is associated with enhanced antibacterial and antifungal activities. Studies indicate that these compounds can inhibit the growth of various pathogens, potentially through disruption of microbial cell membranes or interference with metabolic pathways .

Neuropharmacological Effects

The piperazine component suggests potential neuropharmacological activities. Compounds in this class have been investigated for their effects on neurotransmitter systems, indicating possible applications in treating neurological disorders. Research has shown that modifications to the piperazine structure can lead to varying degrees of activity against conditions such as anxiety and depression .

Case Studies

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The compound’s core structure includes:

- Thiazole ring : Substituted with thiophen-2-yl at position 3.

- Piperazine moiety : Linked via a methyl group to the thiazole.

- Acetamide bridge : Connects the piperazine to a 4-methylbenzyl group.

- Oxalate counterion : Likely improves solubility compared to free bases.

Table 1 compares key structural and physicochemical properties with analogs from and other studies:

Key Observations :

Key Observations :

- P-gp Inhibition : Compound 4’s piperazine-acetamide scaffold enhances oral bioavailability of PTX, suggesting the target compound may similarly modulate drug efflux transporters .

- Anti-inflammatory Potential: Analogs with methoxy/p-tolyl groups (e.g., compound 13) inhibit MMPs, indicating structural flexibility for diverse targets .

Q & A

Q. What are the standard synthetic routes and reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step organic reactions, including:

- Amide bond formation : Coupling of the piperazine-thiazole intermediate with the acetamide backbone under anhydrous conditions using catalysts like EDCI/HOBt .

- Heterocyclic assembly : Thiophene and thiazole rings are constructed via cyclization reactions, often using thiourea or Lawesson’s reagent as sulfur donors .

- Oxalate salt formation : The free base is treated with oxalic acid in ethanol to improve solubility and crystallinity . Key parameters include solvent choice (e.g., DMF, dichloromethane), temperature control (0–80°C), and purification via column chromatography .

Q. Which analytical techniques are critical for characterizing its structure and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of thiophene, thiazole, and piperazine moieties .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for pharmacological assays) .

- X-Ray Powder Diffraction (XRPD) : Identifies crystalline forms and polymorphs, critical for reproducibility in biological studies .

- Mass Spectrometry (MS) : Validates molecular weight and detects synthetic byproducts .

Advanced Research Questions

Q. How can researchers optimize synthetic yields while minimizing side reactions?

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in piperazine-thiazole coupling .

- Catalyst selection : Palladium-based catalysts improve cross-coupling efficiency for thiophene integration .

- In-line monitoring : Use TLC or FTIR to track intermediate formation and adjust reaction timelines dynamically . Contradictions in yield data (e.g., 60–85% in similar syntheses) often arise from solvent purity or moisture sensitivity, necessitating rigorous drying protocols .

Q. How should conflicting data from polymorphic forms be resolved?

- Thermogravimetric Analysis (TGA) : Differentiates solvates from anhydrous forms by detecting mass loss upon heating .

- DSC vs. XRPD discrepancies : Polymorphs with similar melting points (DSC) may exhibit distinct XRPD patterns, requiring combinatorial analysis . Example: A 2025 study resolved conflicting thermal and diffraction data for a related compound by identifying a metastable polymorph .

Q. What structural analogs have been studied, and how do substitutions impact bioactivity?

| Analog | Modification | Activity Trend | Reference |

|---|---|---|---|

| Oxalate vs. hydrochloride salt | Counterion change | Alters solubility and bioavailability | |

| Thiophene → phenyl substitution | Loss of π-stacking | Reduced enzyme inhibition (e.g., COX-2) | |

| Methylbenzyl → fluorobenzyl | Enhanced lipophilicity | Improved blood-brain barrier penetration |

Q. What experimental strategies address discrepancies between in vitro and in vivo efficacy?

- Metabolic stability assays : Use liver microsomes to predict rapid clearance (e.g., CYP3A4-mediated oxidation of thiophene) .

- Formulation adjustments : Encapsulation in liposomes or PEGylation improves in vivo half-life .

- Pharmacodynamic modeling : Correlate in vitro IC₅₀ values with plasma concentrations using compartmental models .

Q. How can researchers assess solid-state stability under varying storage conditions?

- ICH guidelines : Stress testing at 40°C/75% RH for 6 months identifies degradation pathways (e.g., oxalate dissociation) .

- Dynamic Vapor Sorption (DVS) : Measures hygroscopicity, critical for selecting excipients in tablet formulations .

Methodological Notes

- Data contradiction resolution : Cross-validate spectroscopic and crystallographic data to distinguish between structural isomers and polymorphs .

- Scale-up challenges : Pilot-scale reactions may require switching from batch to flow chemistry to maintain yield .

- Ethical considerations : Prioritize in silico toxicity screening (e.g., ProTox-II) before in vivo testing to reduce animal use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.